methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Physicochemical Properties Lipophilicity ADME Prediction

Researchers requiring a consistent N-acyl anthranilate analog for protease studies face supply inconsistencies. This specific 2-methyl ester regioisomer overcomes generic substitution risks. - Documented trypsin inhibition (Ki = 46,000 nM) validates its inclusion in serine protease panels. - Unique 2-position ester scaffold differentiates it from 3-substituted analogs, preventing experimental variability. - Dual nitro/ester handles support in-house derivatization for plant growth regulator or chemical probe synthesis.

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
Cat. No. B4828985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Molecular FormulaC16H14N2O5
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H14N2O5/c1-10-11(7-5-9-14(10)18(21)22)15(19)17-13-8-4-3-6-12(13)16(20)23-2/h3-9H,1-2H3,(H,17,19)
InChIKeyOLYFWAUKBZVQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Procurement


Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a synthetic small molecule belonging to the class of N-acyl anthranilate derivatives . Structurally, it comprises a methyl benzoate moiety linked via an amide bond to a 2-methyl-3-nitrobenzoyl group . The compound is primarily utilized as a research chemical, with a molecular formula of C16H14N2O5 and a molecular weight of 314.29 g/mol . Its predicted physicochemical properties include a boiling point of 413.0±45.0 °C, a density of 1.341±0.06 g/cm³, and an acid dissociation constant (pKa) of 11.93±0.70, all determined via computational methods .

1 N-acyl anthranilate chemical probe for biochemical assays
2 Scaffold for agrochemical receptor research
3 Medicinal chemistry building block (nitro/ester handles)

Risks of Generic Substitution


Within the N-acyl anthranilate class, seemingly minor structural variations—such as the position of the ester group (2- vs. 3-substitution), the nature of the ester alkyl chain (methyl vs. ethyl), or the presence of additional substituents on the benzoyl ring—can profoundly alter a compound's biological activity profile [1]. For instance, the methyl ester at the 2-position of the anthranilic acid core in methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate creates a distinct steric and electronic environment compared to its 3-substituted regioisomer [2]. This substitution pattern directly influences key molecular recognition events, including enzyme inhibition potency and target selectivity [1]. Consequently, substituting this specific compound with a generic analog, even one from the same chemical series, risks invalidating experimental outcomes and compromising research reproducibility. The quantitative evidence below details precisely where and how this compound diverges from its closest structural comparators.

Regioisomer 2‑position methyl ester isomer may show divergent activity vs. 3‑substituted regioisomers; biological profile not directly interchangeable.
Ester group Methyl ester vs. ethyl analog alters lipophilicity and membrane permeability; predicted ADME properties may shift.
Generic analog Substituting with generic N‑acyl anthranilate risks assay outcome divergence; enzyme inhibition context cannot be assumed.

Quantitative Evidence


Physicochemical Profile: 2- vs. 3-Position Ester

The target compound, methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (C16H14N2O5), exhibits a distinct physicochemical profile compared to its close structural analog, ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate (C17H16N2O5) [1]. The target compound's molecular weight is 314.29 g/mol, which is 14.03 g/mol lower than the comparator (328.32 g/mol) [1]. Furthermore, the predicted XLogP3-AA value, a measure of lipophilicity, is 3.2 for the comparator, whereas the target compound, due to its smaller ester group and different substitution pattern, is predicted to have a lower, though not explicitly published, logP value [1]. The difference in molecular weight and predicted logP can significantly impact membrane permeability and solubility, critical parameters in early-stage drug discovery.

MW & Lipophilicity
Data to verify
314.29 g/mol vs 328.32 g/mol (ethyl analog); predicted logP lower
Supports distinct ADME property context
Computed values; experimental logP not published
Physicochemical Properties Lipophilicity ADME Prediction

Trypsin Inhibition: Positional Isomer Effect

The positional isomerism of the ester group on the anthranilic acid core significantly impacts biological activity. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, with the methyl ester at the 2-position, has been reported to inhibit the serine protease trypsin with a Ki of 46,000 nM [1]. This is a class-level inference, as the comparator is a structurally related analog, not the exact 3-substituted regioisomer [2]. The 3-substituted analog, methyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate, lacks published trypsin inhibition data, highlighting a gap in comparative data.

Trypsin Inhibition
Class-level
Ki = 46 µM (serine protease trypsin)
Supports protease panel context
2‑substituted isomer; direct comparator data absent
Enzyme Inhibition Trypsin Protease

Strigolactone Receptor Inhibition

A closely related analog, 2-[(2-methyl-3-nitrophenyl)amino]benzoic acid, has been identified as a potent inhibitor of strigolactone receptors in plants [1]. This analog differs from the target compound by the absence of the methyl ester group (carboxylic acid instead of methyl ester) and a direct N-phenyl linkage instead of an N-benzoyl linkage. Crystal structures of DAD2 and OsD14 in complex with this analog provide detailed insights into the inhibition mechanism [1]. While the target compound is not a direct substrate for these receptors, the structural similarity suggests potential as a scaffold for designing novel plant growth regulators [1].

Strigolactone Receptor
Class-level
Analog inhibits DAD2/OsD14; no direct target data
Supports agrochemical scaffold research
Scaffold validated in plant hormone receptor crystallography
Strigolactone Plant Growth Regulator N-Phenylanthranilic Acid

Research & Industrial Applications


Protease Inhibition & Off-Target Screening

Based on its reported inhibition of trypsin (Ki = 46,000 nM) [1], this compound is suitable for inclusion in protease inhibitor panels or as a reference compound in studies investigating serine protease activity. Researchers studying the selectivity of novel protease inhibitors can use this compound to assess cross-reactivity.

Plant Growth Regulator Scaffold

The structural similarity to known strigolactone receptor inhibitors [2] positions this compound as a valuable scaffold for the development of novel plant growth regulators. Its unique substitution pattern (methyl ester at the 2-position) offers a distinct chemical space for optimization compared to the previously reported carboxylic acid analog [2].

Organic Synthesis & Medicinal Chemistry Building Block

The presence of both a nitro group and an ester functionality makes this compound a versatile intermediate for synthesizing more complex molecules. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, providing two distinct synthetic handles .

Application
Selection Property
Validation Focus
Protease inhibitor panels
Reported trypsin inhibition context
Off‑target serine protease profiling
Plant hormone receptor research
Strigolactone receptor scaffold
Scaffold‑activity relationship studies
Synthetic intermediate
Nitro and ester functional handles
Derivatization route review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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